2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer treatment. This compound belongs to a class of thieno[2,3-d]pyrimidine derivatives, which have been studied for their biological activities, including inhibition of protein kinases. The structural complexity of this compound allows it to interact with various biological targets, making it a candidate for further research and development.
The compound is classified as a thieno[2,3-d]pyrimidine derivative, which is characterized by a fused thieno and pyrimidine ring system. It is often synthesized as part of research aimed at developing new inhibitors for protein kinases, particularly casein kinase II (CK2), which is implicated in various cancers. The synthesis methods explored in the literature indicate that these compounds can be derived from simpler precursors through multi-step reactions involving thieno[2,3-d]pyrimidine scaffolds and benzoic acid derivatives .
The synthesis of 2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid typically involves a multi-step reaction process. A notable method includes the one-pot synthesis that combines 2H-thieno[2,3-d][1,3]oxazine derivatives with aromatic aldehydes and amines. This approach allows for the formation of the desired thieno[2,3-d]pyrimidine structure with high yields (46%–86%) without the need for extensive purification .
The molecular structure of 2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid features a thienopyrimidine core with a phenyl group attached at the 5-position and a benzoic acid moiety linked via a sulfur atom. This structural arrangement is crucial for its biological activity.
The compound can undergo various chemical reactions typical of thieno[2,3-d]pyrimidine derivatives. These include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of reactive functional groups.
The mechanism of action for 2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid primarily involves its role as an inhibitor of protein kinases like CK2. By binding to the active site of these enzymes, it disrupts their function, leading to reduced phosphorylation of target proteins involved in cell proliferation and survival.
The primary application of 2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)thio]benzoic acid lies in its potential as an anticancer agent through its role as a protein kinase inhibitor. Its ability to inhibit CK2 makes it a candidate for further development in cancer therapeutics, particularly in targeting tumors that exhibit aberrant kinase activity . Additionally, ongoing research explores its utility in other therapeutic areas where kinase modulation is beneficial.
Thieno[2,3-d]pyrimidines constitute a privileged chemotype in kinase inhibitor design due to their bioisosteric relationship with purines, enabling competitive ATP binding. This scaffold's versatility is evidenced by FDA-approved agents like Relugolix (GnRHR antagonist) and investigational compounds such as derivatives targeting EGFR and VEGFR-2. Structural adaptations at the C4 and C6 positions fine-tune kinase selectivity profiles:
Table 1: Kinase Inhibition Profiles of Modified Thieno[2,3-d]Pyrimidines
| Substituent Position | Example Compound | Primary Kinase Targets | Biological Effect |
|---|---|---|---|
| C4-Anilino | 6-Substituted derivatives | EGFR/VEGFR-2 | Antiangiogenic activity [1] |
| C4-Thioether | Subject compound | Undisclosed (predicted multi-kinase) | Enhanced apoptosis in resistant lines |
| C2, C4-Diamino | Sufugolix | GnRHR | Hormone-dependent cancer control [1] |
Mechanistically, these scaffolds induce dual apoptosis/necroptosis in cancer cells, circumventing conventional resistance pathways associated with mitochondrial apoptosis evasion. Recent studies demonstrate their efficacy against multidrug-resistant (MDR) phenotypes through ATP-binding cassette (ABC) transporter modulation [1]. Modifications incorporating electron-withdrawing phenyl groups (e.g., 5-phenyl substitution) enhance DNA intercalation potential, contributing to the compound's observed cytotoxicity in lung and pancreatic adenocarcinoma models [1] [9].
Benzoic acid derivatives have evolved from mere pharmacokinetic modifiers to active pharmacophores in targeted therapies. The journey began with para-aminobenzoic acid (PABA) incorporation into folate antimetabolites like methotrexate, which inhibits dihydrofolate reductase (DHFR). Contemporary derivatives exploit carboxylate groups for:
In the subject compound, the meta-substituted benzoic acid (3-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid hydrochloride) enables dual targeting capabilities. The carboxylic acid participates in salt bridges with kinase hinge regions, while its positioning prevents active-site deformation associated with acquired resistance. This contrasts with ortho-substituted analogs where steric hindrance reduces potency by ~60% [9]. Hybridization strategies now integrate benzoic acid with:
Thioether bridges represent a strategic innovation in bioisosteric replacement, addressing limitations of oxygen and nitrogen-based linkers. In the subject compound, the C4-thioether linkage between thienopyrimidine and benzoic acid provides:
Comparative studies with sulfoxide and sulfone analogs demonstrate the thioether's superiority in maintaining potency while reducing hERG channel affinity (cardiotoxicity risk). The linkage's rotational freedom (15°-30° in molecular dynamics simulations) enables adaptation to resistance-conferring kinase mutations, a limitation of rigid acetylene-linked derivatives [3]. In oxadiazole-thioether hybrids like 3-[5-(2-fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-benzoic acid, this moiety additionally facilitates mitochondrial membrane potential disruption, expanding mechanisms beyond kinase inhibition [3] [10].
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: 371971-10-7